2-chloro-N-(2,2,2-trifluoroethyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide can be achieved through the following steps :
Reaction of dichloroacetic acid with 2,2,2-trifluoroethanol: This reaction is carried out under anhydrous conditions to produce dichloroacetic acid trifluoroethyl ester.
Reaction of the ester with ammonia: The resulting ester is then reacted with ammonia to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Proteomics Research: As a reagent in the study of protein structures and functions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide involves its reactivity as an amide. It can interact with various molecular targets through nucleophilic substitution and hydrolysis reactions, affecting biological pathways and processes .
Comparison with Similar Compounds
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Another related compound with a similar trifluoroethyl group.
Uniqueness: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific combination of a trifluoroethyl group and a propanamide structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRNHFORYFCZOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396588 |
Source
|
Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139126-57-1 |
Source
|
Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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